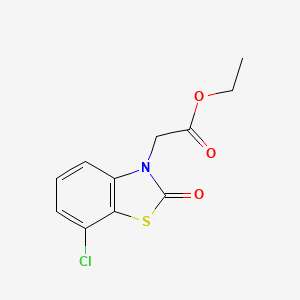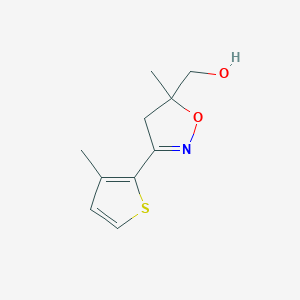
Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Benazolin-ethyl is synthesized through the esterification of benazolin with ethanol. The reaction involves the use of a catalyst, typically an acid such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product .
Análisis De Reacciones Químicas
Benazolin-ethyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, benazolin-ethyl can hydrolyze to form benazolin and ethanol.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: Benazolin-ethyl can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include benazolin, ethanol, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Benazolin-ethyl has several scientific research applications:
Agriculture: It is widely used as a herbicide to control weeds in various crops, enhancing agricultural productivity.
Environmental Science: Studies have been conducted to understand its degradation in soil and water, as well as its impact on non-target organisms.
Analytical Chemistry: Methods have been developed for the detection and quantification of benazolin-ethyl residues in environmental samples using techniques such as gas chromatography and high-performance liquid chromatography.
Mecanismo De Acción
Benazolin-ethyl exerts its herbicidal effects by inhibiting the transport of auxin, a plant hormone essential for growth and development. This inhibition disrupts the normal growth processes of the target weeds, leading to their death . The molecular targets involved in this mechanism include auxin transport proteins and related pathways .
Comparación Con Compuestos Similares
Benazolin-ethyl is part of the benzothiazolone herbicide group. Similar compounds include:
Benazolin: The parent compound of benazolin-ethyl, used in similar applications.
Dicamba: A widely used herbicide with a different mode of action, targeting broad-leaved weeds.
Benazolin-ethyl is unique in its specific application for post-emergence control of weeds in crops like wheat and oilseed rape, and its relatively low toxicity to non-target organisms .
Propiedades
Fórmula molecular |
C11H10ClNO3S |
|---|---|
Peso molecular |
271.72 g/mol |
Nombre IUPAC |
ethyl 2-(7-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-8-5-3-4-7(12)10(8)17-11(13)15/h3-5H,2,6H2,1H3 |
Clave InChI |
KIGHRDSEJIOFCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=C(C(=CC=C2)Cl)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)


![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)



![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)

